molecular formula C20H28N4O4 B2716611 tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate CAS No. 1986367-43-4

tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

Cat. No. B2716611
CAS RN: 1986367-43-4
M. Wt: 388.468
InChI Key: CJFISBCHZBBFED-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H28N4O4 and its molecular weight is 388.468. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthetic Pathways : The compound serves as a crucial intermediate in the synthesis of various biologically active molecules. For instance, the synthesis and characterization of related tert-butyl piperazine-1-carboxylate derivatives have been detailed, showcasing methodologies involving condensation reactions, characterization by spectroscopic methods, and crystal structure analysis via X-ray diffraction (XRD) (Sanjeevarayappa et al., 2015). These procedures underscore the importance of this class of compounds in constructing complex molecular architectures for various applications.

Biological Evaluation : Derivatives of tert-butyl piperazine-1-carboxylate have been subjected to biological evaluations, such as antibacterial and anthelmintic activity screenings. Although some derivatives exhibited moderate activity, the research highlights the potential of these compounds in medicinal chemistry and drug discovery efforts (Sanjeevarayappa et al., 2015).

Chemical Interactions and Molecular Architecture

Molecular Interactions : The study of intermolecular interactions, such as C‒H···O interactions and aromatic π–π stacking, provides insights into the stability and assembly of these compounds into three-dimensional architectures. Such studies are essential for understanding the molecular basis of drug-receptor interactions and designing molecules with desired properties (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis : X-ray diffraction studies offer a detailed view of the molecular and crystal structure, informing the design and synthesis of novel compounds with specific functions. The elucidation of crystal structures aids in the optimization of pharmacokinetic and pharmacodynamic properties of potential drug candidates (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl 4-[4-[(4-methoxyphenyl)methyl]-5-oxo-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-20(2,3)28-19(26)23-11-9-15(10-12-23)17-21-22-18(25)24(17)13-14-5-7-16(27-4)8-6-14/h5-8,15H,9-13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFISBCHZBBFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=O)N2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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